16-Dehydropregnenolone

Lipid Metabolism Antihyperlipidemic Cholesterol

16-Dehydropregnenolone (16-DHP, CAS 1162-53-4) is a steroidal pregnenolone derivative defined by its unique Δ16 double bond. This structural feature is not a subtle variation—it fundamentally alters pharmacology and synthetic utility. Unlike pregnenolone, 16-DHP lacks antifibromatogenic effects but exhibits potent antihyperlipidemic activity via CYP7A1 upregulation and serves as a privileged scaffold for DPP-IV inhibitors, 5α-reductase type 2 inhibitors (IC50 comparable to finasteride), and anticancer leads against prostate, breast, and lung cancer cell lines. The C16-C17 double bond provides a reactive chemical handle enabling efficient aza-annulation and D-ring functionalization inaccessible from saturated precursors. This compound is a non-interchangeable, patent-protected synthon for medicinal chemistry and lipid metabolism research.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 1162-53-4
Cat. No. B108158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Dehydropregnenolone
CAS1162-53-4
Synonyms(3β)-3-Hydroxypregna-5,16-dien-20-one;  3β-hydroxypregna-5,16-dien-20-one;  16-Dehydropregnenolone;  3β-Hydroxy-20-oxopregna-5,16-diene;  3β-Hydroxy-Δ5,16-pregnadien-20-one;  3β-Hydroxypregna-5,16-dien-20-one;  NSC 15467;  Pregna-5,16-dien-3β-ol-20-one;  Pre
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21+/m0/s1
InChIKeyYLFRRPUBVUAHSR-RRPFGEQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Dehydropregnenolone (CAS 1162-53-4): A Strategic Intermediate and Research Compound with Distinct Pharmacological Profile


16-Dehydropregnenolone (16-DHP, CAS 1162-53-4) is a steroidal pregnenolone derivative characterized by a Δ16 double bond. Its molecular formula is C21H30O2 and its molecular weight is 314.50 g/mol . This modification fundamentally alters its biological activity and metabolic fate compared to its parent compound, pregnenolone. In scientific and industrial contexts, 16-DHP is a pivotal synthon for diverse steroids and a research compound with a distinct, patent-protected pharmacological profile [1]. It has been developed and patented as a promising antihyperlipidemic agent and is utilized as a key intermediate in the synthesis of various steroid hormones, including progesterone and corticosteroids [2].

Why 16-Dehydropregnenolone Cannot Be Substituted with Pregnenolone or Other Simple Steroid Analogs


In-class compounds like pregnenolone or dehydroepiandrosterone (DHEA) cannot be interchanged with 16-Dehydropregnenolone (16-DHP). The Δ16 double bond in 16-DHP is not a subtle structural variation; it dictates a divergent pharmacological trajectory and synthetic utility. Research demonstrates that while large doses of pregnenolone prevent estrogen-induced abdominal fibroids in a classic model, 16-DHP completely lacks this antifibromatogenic effect [1]. Conversely, 16-DHP exhibits potent antihyperlipidemic activity via a defined CYP7A1-mediated mechanism, an effect not associated with the parent compound [2]. Furthermore, the C16-C17 double bond serves as a unique, reactive chemical handle, enabling the efficient synthesis of a range of derivatives, such as D-ring annulated products and C-21 substituted analogs, that are inaccessible or far less efficiently produced from saturated precursors [3]. This combination of distinct pharmacology and unique synthetic chemistry underscores that 16-DHP is a specialized compound for specific research and industrial applications.

Quantitative Evidence Guide for 16-Dehydropregnenolone (CAS 1162-53-4)


Antihyperlipidemic Efficacy in Hamster Model: 16-DHP vs. High-Fat Diet Control

In a high-fat diet (HFD) induced hyperlipidemic hamster model, 16-Dehydropregnenolone (16-DHP) administered orally at 72 mg/kg/day for one week significantly reduced serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) compared to the untreated HFD group [1]. It also elevated the HDL-C/TC ratio and decreased the atherogenic index, demonstrating a favorable shift in lipid profile. Mechanistically, 16-DHP upregulated hepatic CYP7A1, LXRα, and PPARα mRNA expression, promoting cholesterol catabolism to bile acids [1]. This mechanism differentiates it from statins, which inhibit cholesterol synthesis via HMG-CoA reductase inhibition.

Lipid Metabolism Antihyperlipidemic Cholesterol

Chemical Differentiation via Aza-Annulation: DPP-IV Inhibitor Synthesis

16-Dehydropregnenolone serves as a privileged scaffold for the synthesis of novel DPP-IV inhibitors. A study successfully synthesized 17 amine derivatives via a tandem intermolecular aldol process and intramolecular Michael addition, a reaction enabled by the Δ16 double bond [1]. Among the 17 derivatives evaluated, five compounds demonstrated significant inhibition of dipeptidyl peptidase IV (DPP-IV) [1]. The study highlights that the introduction of appropriate substituents on the 16-DHP scaffold is critical for inhibitory activity, underscoring its value as a starting material distinct from saturated analogs.

DPP-IV Inhibitor Diabetes Synthetic Chemistry

Potent 5α-Reductase 2 Inhibition by a 16-DHP Derivative: IC50 Comparison to Finasteride

A derivative of 16-Dehydropregnenolone, specifically 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-cyclohexanecarboxylate, was identified as a potent inhibitor of the 5α-reductase type 2 (5α-R2) enzyme with an IC50 of 29 nM [1]. For context, finasteride, a clinically used 5α-R2 inhibitor, has reported IC50 values ranging from approximately 4 to 70 nM depending on the assay conditions [2]. This places the 16-DHP derivative within a comparable, therapeutically relevant potency range. Furthermore, this derivative demonstrated in vivo efficacy by decreasing the weight of androgen-dependent glands in a castrated hamster model without apparent toxicity [1].

5α-Reductase Inhibitor Prostatic Hyperplasia Steroid Chemistry

Broad-Spectrum Cytotoxic Activity of 16-DHP Derivative Against Human Cancer Cell Lines

In a study evaluating a series of 16-dehydropregnenolone acetate derivatives, the compound 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate exhibited the highest cytotoxic activity against three distinct human cancer cell lines: prostate cancer (PC-3), breast cancer (MCF7), and lung cancer (SK-LU-1) [1]. While the study does not provide numerical IC50 values for direct comparison with standard chemotherapeutics, it clearly identifies this specific 16-DHP derivative as the most potent among the series tested, highlighting the importance of the imidazole and acetate moieties for activity [1].

Cytotoxicity Cancer Antiproliferative

Established Bioanalytical Method for Pharmacokinetic Studies: 16-DHP Quantification

A validated, sensitive, and selective HPLC/ESI-MS/MS assay has been developed for the simultaneous quantification of 16-Dehydropregnenolone (16-DHP) and its five major metabolites in rabbit plasma [1]. This method provides a critical tool for detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies. The assay demonstrates a linear range of 1.56-400 ng/mL and a limit of detection (LOD) of 0.78 ng/mL for 16-DHP and several of its metabolites, enabling robust and reproducible measurement of drug exposure [1]. The existence of this validated method is a key differentiator, as it allows for the immediate design and execution of rigorous in vivo studies without the time and cost of de novo assay development.

Bioanalysis LC-MS/MS Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 16-Dehydropregnenolone (CAS 1162-53-4)


Mechanistic Studies of Novel Antihyperlipidemic Agents

Given its demonstrated in vivo efficacy in reducing serum cholesterol via upregulation of CYP7A1 in a hamster model [1], 16-Dehydropregnenolone is an ideal tool compound for researchers investigating lipid metabolism, bile acid synthesis, and the development of non-statin antihyperlipidemic therapies. The established HPLC/ESI-MS/MS assay [2] further supports detailed pharmacokinetic/pharmacodynamic (PK/PD) correlation studies.

Synthesis of Steroidal DPP-IV Inhibitors for Diabetes Research

The unique Δ16 double bond of 16-Dehydropregnenolone enables efficient aza-annulation chemistry to generate novel DPP-IV inhibitors [1]. This compound is therefore a strategic starting material for medicinal chemistry groups synthesizing and evaluating steroidal analogs for type 2 diabetes, where DPP-IV inhibition is a validated therapeutic target.

Development of 5α-Reductase Inhibitors for Urological Disorders

Derivatives of 16-Dehydropregnenolone have demonstrated potent and selective inhibition of 5α-reductase type 2, with an IC50 comparable to finasteride [1][2]. This positions 16-DHP as a valuable scaffold for the design and synthesis of new chemical entities targeting benign prostatic hyperplasia (BPH) and androgenic alopecia, offering a distinct chemical starting point from existing 4-azasteroid drugs.

Anticancer Lead Generation and Structure-Activity Relationship (SAR) Exploration

The broad-spectrum cytotoxic activity of specific 16-Dehydropregnenolone derivatives against prostate, breast, and lung cancer cell lines [1] makes this compound an attractive scaffold for cancer drug discovery. Researchers can leverage this core structure to synthesize focused libraries, explore SAR around the C-3 and C-21 positions, and identify lead candidates for further optimization.

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